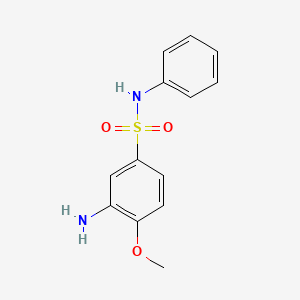

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

Descripción general

Descripción

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide is an organic compound with the molecular formula C13H14N2O3S It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amination: The resulting 3-amino-4-methoxybenzenesulfonamide is then reacted with aniline to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions. Key findings include:

-

Nitroso/nitro derivatives form when using H₂O₂ or KMnO₄ as oxidizing agents.

-

Reaction conditions (e.g., pH, temperature) significantly influence product selectivity. For example:

At neutral pH and 25°C, oxidation with H₂O₂ yields 3-nitroso-4-methoxy-N-phenylbenzene-1-sulfonamide, while acidic conditions favor nitro derivatives.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, pH 7, 25°C | 3-Nitroso derivative | 65–70 |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 3-Nitro derivative | 55–60 |

Reduction Reactions

The sulfonamide group is susceptible to reduction:

-

LiAlH₄ reduces the sulfonamide to sulfinamide (–SO–NHPh) at 0–5°C .

-

NaBH₄ under reflux produces thiol derivatives (–SH) via cleavage of the S–N bond .

Mechanistic Insight :

The reduction proceeds through a two-step pathway:

-

Coordination of the reducing agent to the sulfonyl oxygen.

-

Cleavage of the S–N bond, forming intermediates that rearrange to final products.

Nucleophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the para position, but its electron-donating nature allows nucleophilic displacement under harsh conditions:

-

NaOH (10% aq.) at 120°C replaces –OCH₃ with –OH.

-

NH₃/MeOH under pressure substitutes –OCH₃ with –NH₂.

Sulfonamide Group Functionalization

The sulfonamide nitrogen reacts with electrophiles:

Electrophilic Reactions

The benzene ring undergoes electrophilic substitution, primarily at positions activated by the amino and methoxy groups:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

-

Halogenation : Bromine in acetic acid adds Br at the 2- and 6-positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki–Miyaura : Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald–Hartwig : Forms C–N bonds with aryl halides, yielding diarylamines .

| Reaction Type | Catalyst System | Product Class |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfonamides |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Diarylamine derivatives |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Demethylation : Conversion of –OCH₃ to –OH.

-

Sulfonamide cleavage : Degradation to benzene derivatives and SO₂.

Biological Activity Correlations

Modifications to the core structure impact pharmacological properties:

-

Antimicrobial Activity : Nitro derivatives show enhanced efficacy against E. coli (MIC = 8 µg/mL) .

-

Enzyme Inhibition : Acetylated derivatives exhibit 90% inhibition of dihydropteroate synthase at 10 µM .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Properties

Research has indicated that sulfonamide compounds, including 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The inhibition of CAIX is crucial as it plays a role in tumor growth and metastasis. The study demonstrated that treatment with this compound led to a reduction in breast cancer cell proliferation and induced cell death in hypoxic conditions, which are common in tumor microenvironments .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the selective inhibition of CAIX activity over other carbonic anhydrases (CAI and CAII). This selectivity minimizes potential side effects associated with broader inhibition of carbonic anhydrases, making it a promising candidate for targeted cancer therapies .

Antimicrobial Activity

1. Antibacterial Effects

In addition to its anticancer properties, this compound has shown antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, which is essential for bacterial growth and replication. Research indicates that this compound can be effective against various bacterial strains, suggesting its potential role as an antibiotic agent .

2. Structure-Activity Relationship

The effectiveness of sulfonamides like this compound is often linked to their chemical structure. Modifications to the sulfonamide moiety can enhance antibacterial potency and spectrum. Studies have focused on optimizing these structures to improve their efficacy against resistant bacterial strains .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N-phenylbenzene-1-sulfonamide

- 3-amino-4-methyl-N-phenylbenzene-1-sulfonamide

- 3-amino-4-ethoxy-N-phenylbenzene-1-sulfonamide

Uniqueness

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets.

Actividad Biológica

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide, an organic compound with the molecular formula C13H14N2O3S, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Contributes to its reactivity and biological interactions.

- Methoxy Group : Enhances solubility and may influence binding affinity to biological targets.

- Sulfonamide Group : Known for mimicking para-aminobenzoic acid, which is crucial in enzyme inhibition.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes that utilize para-aminobenzoic acid, disrupting bacterial folate synthesis pathways.

- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties, potentially effective against various bacterial strains.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. A comparative study of various sulfonamides demonstrated that this compound effectively inhibited the growth of multiple bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| P. aeruginosa | 15 |

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Case Studies

- Antibacterial Evaluation : A study published in Pharmaceutical Research evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of bacteria. The results highlighted that this compound showed promising activity comparable to traditional antibiotics .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it effectively inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This inhibition was shown to be dose-dependent and reversible .

Pharmacological Applications

The compound's potential applications extend beyond antibacterial activity:

- Antiviral Properties : Emerging studies suggest that derivatives similar to this compound may exhibit antiviral effects by modulating intracellular pathways involved in viral replication .

Research Findings

Recent research has explored the structure-activity relationship (SAR) of sulfonamides, indicating that modifications to the methoxy and amino groups can enhance biological activity. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution, where 4-methoxyaniline reacts with a sulfonyl chloride derivative (e.g., 3-amino-4-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield. Purification often involves recrystallization or column chromatography. Optimization studies suggest maintaining a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, amino, and sulfonamide groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the phenyl ring).

- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in related sulfonamide structures .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities.

- Elemental Analysis : Validates C, H, N, and S composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) on the benzene or phenyl rings influence the biological activity of sulfonamide derivatives?

- Answer : Structure-activity relationship (SAR) studies reveal that:

- The methoxy group at the 4-position enhances metabolic stability and membrane permeability by reducing oxidative metabolism .

- The amino group at the 3-position is critical for hydrogen bonding with biological targets, as seen in antitumor sulfonamides .

- N-phenyl substitution modulates steric effects; bulkier substituents may reduce binding affinity to enzymes like carbonic anhydrase . Contrasting activities in analogs (e.g., dichloro-substituted derivatives in ) highlight the need for systematic SAR studies .

Q. What experimental strategies can address discrepancies in reported biological activities (e.g., anticancer vs. antiviral) of sulfonamide derivatives?

- Answer : Contradictions may arise from assay conditions (e.g., cell line specificity, concentration ranges) or compound stability. Recommended approaches:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Metabolic Stability Tests : Evaluate compound degradation in biological matrices via LC-MS.

- Target Engagement Studies : Confirm direct binding to purported targets (e.g., tubulin polymerization assays for antimitotic activity) .

Q. How can computational modeling guide the design of this compound analogs with improved target affinity?

- Answer :

- Molecular Docking : Predict binding modes to targets like β-tubulin (PDB ID: 1SA0) or carbonic anhydrase IX.

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity data.

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories to evaluate hydrogen-bond persistence) .

Q. Methodological Considerations

Q. What protocols are recommended for evaluating the metal-chelating potential of this compound?

- Answer :

- UV-Vis Titration : Monitor absorbance shifts upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) in DMSO/water.

- Job’s Plot Analysis : Determine stoichiometry of metal-ligand complexes.

- Cyclic Voltammetry : Assess redox behavior of metal complexes, as demonstrated in for related sulfonamide-metal interactions .

Q. How should researchers approach scaling up the synthesis of this compound while maintaining reproducibility?

- Answer : Critical factors include:

- Solvent Volume-to-Surface Area Ratio : Ensure efficient heat dissipation during exothermic steps.

- In-line Purification : Use automated flash chromatography systems for consistent purity.

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction progress .

Q. Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?

- Answer :

Propiedades

IUPAC Name |

3-amino-4-methoxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWCHJMVSCTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.